SpaE protein
Description
The SpaE protein (sweet potato asparaginyl endopeptidase) is a cysteine protease isolated from Ipomoea batatas (sweet potato). It is encoded by the SPAE gene and plays a critical role in protein degradation during leaf senescence and seed development . Structurally, SpaE is synthesized as a pre-proprotein precursor (492 amino acids) and matures into a 325-residue protein (33–36 kDa) after cleavage of N- and C-terminal propeptides. Key features include:
- Catalytic residues: His¹⁷³ and Cys²¹⁵, critical for enzymatic activity.
- N-glycosylation site: Asn³³², essential for protein stability .
Functionally, SpaE exhibits asparaginyl endopeptidase activity, cleaving peptide bonds at the carboxyl side of asparagine residues. It shares enzymatic similarity with vacuolar processing enzymes (VPEs/legumains), which process seed storage proteins during germination . Transgenic studies in Arabidopsis demonstrate that SpaE overexpression leads to:
Properties
CAS No. |
148997-95-9 |
|---|---|
Molecular Formula |
C9H17NO2 |
Synonyms |
SpaE protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Plant Asparaginyl Endopeptidases (Legumains/VPEs)
SpaE belongs to the legumain family, which includes vacuolar processing enzymes (VPEs) . Key comparisons are summarized in Table 1.
Table 1: SpaE vs. Plant Legumains/VPEs
Key Findings :
Papain-Like Cysteine Proteases (e.g., SPCP2)
SpaE is distinct from papain-like proteases , such as sweet potato SPCP2.
Table 2: SpaE vs. Papain-Like Proteases
Key Findings :
Bacterial SpaE Homologs
The name "SpaE" is also used for unrelated bacterial proteins, highlighting the need for contextual clarity:
Table 3: SpaE in Bacterial Systems
Key Findings :
- Bacterial SpaE proteins are structurally distinct from the sweet potato enzyme, functioning in adhesion (pili) or antibiotic resistance (subtilin transport) .
Functional and Structural Insights
Enzymatic Activity
Stress Response
Research Advancements
- Crystal Structures : While Lactobacillus SpaE (PDB: 6JCH) has been resolved , the sweet potato enzyme’s structure remains uncharacterized.
Q & A
Q. Can SpaE structural motifs inform the design of synthetic adhesins in bioengineering?
- Methodological Answer : Extract SpaE’s binding domain coordinates from PDB files and use RosettaDesign to engineer chimeric proteins. Test adhesion efficiency in microfluidic shear stress models and compare to wild-type SpaE using single-molecule force spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
